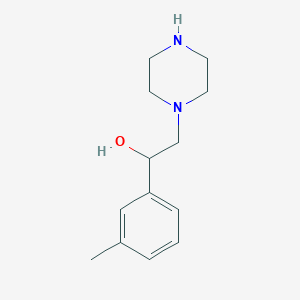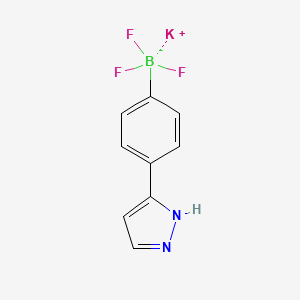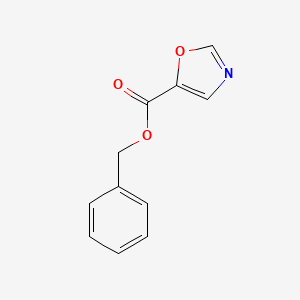
Benzyl 1,3-oxazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 1,3-oxazole-5-carboxylate is a heterocyclic compound featuring an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Synthetic Routes and Reaction Conditions:
Van Leusen Oxazole Synthesis: This method involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base to form oxazoles.
Palladium-Catalyzed Arylation: This method allows for the direct arylation of oxazoles using palladium catalysts and aryl halides.
Cycloisomerization of Propargyl Amides: This method involves the cycloisomerization of propargyl amides to form oxazoles.
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes such as the Van Leusen oxazole synthesis, which can be optimized for high yield and purity using continuous flow reactors and automated synthesis platforms .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: The compound can participate in substitution reactions, particularly at the C-2 and C-5 positions of the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and copper nitrate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and aryl halides are commonly employed for arylation reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the oxazole ring.
Reduction Products: Saturated heterocycles.
Substitution Products: Arylated oxazoles.
Wissenschaftliche Forschungsanwendungen
Benzyl 1,3-oxazole-5-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzyl 1,3-oxazole-5-carboxylate involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Benzoxazole: Similar in structure but contains a benzene ring fused to an oxazole ring.
Thiazole: Contains a sulfur atom instead of an oxygen atom in the five-membered ring.
Uniqueness: Benzyl 1,3-oxazole-5-carboxylate is unique due to its specific substitution pattern and the presence of a benzyl group, which can significantly influence its chemical reactivity and biological activity compared to other oxazole derivatives .
Eigenschaften
Molekularformel |
C11H9NO3 |
|---|---|
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
benzyl 1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C11H9NO3/c13-11(10-6-12-8-15-10)14-7-9-4-2-1-3-5-9/h1-6,8H,7H2 |
InChI-Schlüssel |
DUKHWMFWRUFJRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C2=CN=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


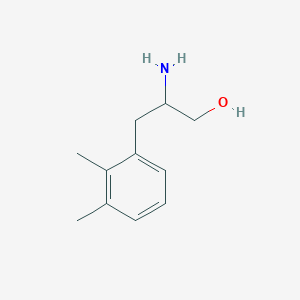
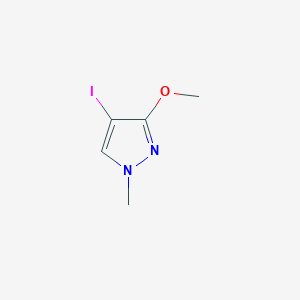
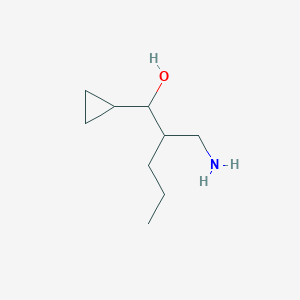
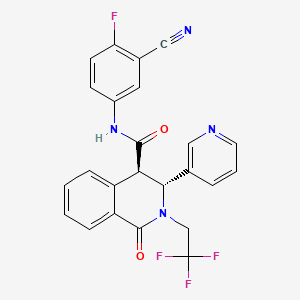

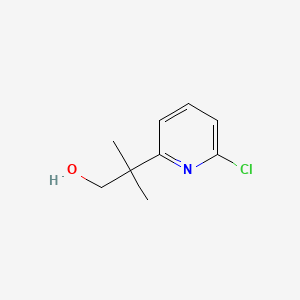
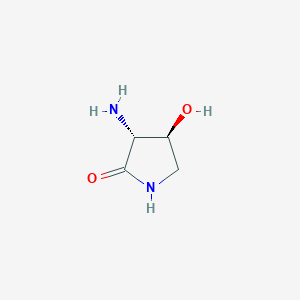
![4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13479388.png)
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13479396.png)
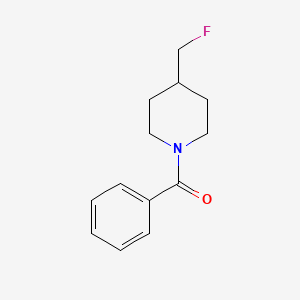
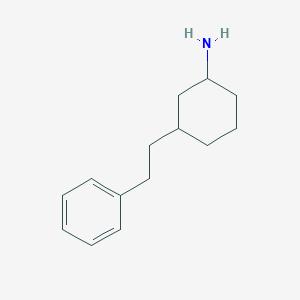
![2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole](/img/structure/B13479406.png)
